3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine
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Overview
Description
3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine is a heterocyclic compound with a unique structure that includes fused oxazole and pyridine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydroxy-3-aminopyridine with suitable reagents to form the oxazole ring, followed by further cyclization to incorporate the methano bridge . Specific reaction conditions, such as the use of phosphorus oxychloride or polyphosphoric acid, can facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply. Industrial production would likely involve batch or continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Oxazolo[4,5-b]pyridine: Another heterocyclic compound with similar structural features but different biological activities.
Oxazolo[5,4-d]pyrimidine: Known for its pharmacological properties and used in various medicinal chemistry applications
Uniqueness
3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine is unique due to its fused ring structure and the presence of a methano bridge, which imparts specific electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
235106-49-7 |
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Molecular Formula |
C8H7NO |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
4-oxa-2-azatricyclo[5.2.1.02,6]deca-1(9),5,7-triene |
InChI |
InChI=1S/C8H7NO/c1-2-7-3-6(1)8-4-10-5-9(7)8/h1-2,4H,3,5H2 |
InChI Key |
BFLWFQFMULRFOA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=C1N3C2=COC3 |
Origin of Product |
United States |
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